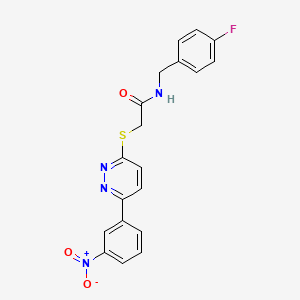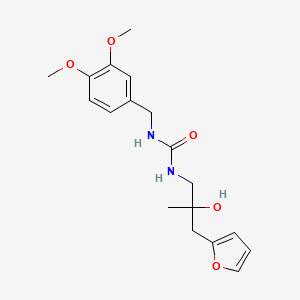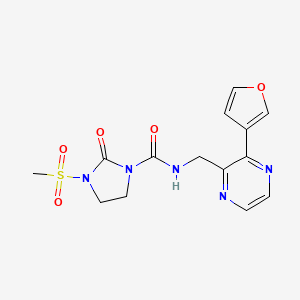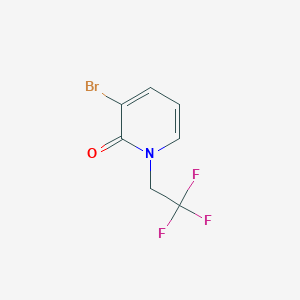
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, also known as chlorfenapyr, is a pesticide that is widely used in agriculture to control insect pests. It belongs to the class of pyrroles and has a unique mode of action that makes it effective against a wide range of pests.
科学的研究の応用
Osteoclastogenesis Inhibition and Bone Health
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has been examined for its osteoclast inhibitory activity. This compound, specifically N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl), demonstrated effectiveness in inhibiting osteoclast differentiation, which is crucial for treating conditions like postmenopausal osteoporosis. PMSA-5-Cl showed potential in preventing bone loss in animal models, indicating its therapeutic potential for bone-related diseases (Cho et al., 2020).
Analytical Chemistry and Herbicide Analysis
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate derivatives have been utilized in analytical chemistry, particularly in the analysis of sulfonylurea herbicides. These derivatives help in overcoming the thermal instability of sulfonylurea herbicides, enabling their analysis by gas chromatography. This methodology is crucial for the accurate and efficient detection of herbicides in environmental samples (Klaffenbach et al., 1993).
Endocrine Disruption Studies
Studies on persistent polychlorinated biphenyl (PCB) metabolites, including methylsulfonyl derivatives, have been conducted to understand their interaction with the human glucocorticoid receptor (GR). This research is significant in the context of endocrine disruption, as these compounds are prevalent in environmental pollutants and could potentially disrupt hormonal systems, affecting human health (Johansson et al., 1998).
Receptor Antagonism and Neuroscience
This compound derivatives have been studied as antagonists at the glycine-site of the NMDA receptor and AMPA receptor in neuroscience. This research provides insights into potential therapeutic applications for neurological conditions and contributes to the understanding of neurotransmitter systems (Hays et al., 1993).
特性
IUPAC Name |
methyl 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-9(12)5-4-6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMBVXBTNSXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)



![3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2725637.png)
![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2725638.png)
![3-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2725642.png)


![7-Chloro-2-(4-methylthiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2725647.png)

